Cas no 2229417-24-5 (4-(2-Fluoro-6-methoxyphenyl)butan-2-ol)

4-(2-Fluoro-6-methoxyphenyl)butan-2-ol is a fluorinated aromatic alcohol with a methoxy substituent, offering unique reactivity and structural versatility in synthetic chemistry. Its fluorine and methoxy functional groups enhance its utility as an intermediate in pharmaceutical and agrochemical applications, enabling selective modifications. The compound's balanced lipophilicity and electronic effects make it suitable for designing bioactive molecules, particularly in CNS-targeted drug development. Its well-defined stereochemistry allows for precise control in asymmetric synthesis. The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups on the phenyl ring provides tunable reactivity for cross-coupling and nucleophilic substitution reactions. This compound is typically handled under inert conditions due to its alcohol functionality.
4-(2-Fluoro-6-methoxyphenyl)butan-2-ol structure
2229417-24-5 structure
Product Name:4-(2-Fluoro-6-methoxyphenyl)butan-2-ol
CAS No:2229417-24-5
MF:C11H15FO2
MW:198.234007120132
CID:5599831
PubChem ID:165662160
Update Time:2025-10-07

4-(2-Fluoro-6-methoxyphenyl)butan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 4-(2-fluoro-6-methoxyphenyl)butan-2-ol
    • 2229417-24-5
    • EN300-1810982
    • 4-(2-Fluoro-6-methoxyphenyl)butan-2-ol
    • Inchi: 1S/C11H15FO2/c1-8(13)6-7-9-10(12)4-3-5-11(9)14-2/h3-5,8,13H,6-7H2,1-2H3
    • InChI Key: LOMYDCXEONGJGZ-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1CCC(C)O)OC

Computed Properties

  • Exact Mass: 198.10560788g/mol
  • Monoisotopic Mass: 198.10560788g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 29.5Ų

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4-(2-Fluoro-6-methoxyphenyl)butan-2-ol Related Literature

Additional information on 4-(2-Fluoro-6-methoxyphenyl)butan-2-ol

Comprehensive Overview of 4-(2-Fluoro-6-methoxyphenyl)butan-2-ol (CAS No. 2229417-24-5)

4-(2-Fluoro-6-methoxyphenyl)butan-2-ol (CAS No. 2229417-24-5) is a fluorinated aromatic alcohol with significant potential in pharmaceutical and agrochemical research. This compound, characterized by its unique fluoro-methoxy substitution pattern, has garnered attention for its versatile applications in drug discovery and material science. Its molecular structure combines a phenyl ring with a butanol chain, offering a balance of lipophilicity and reactivity, making it a valuable intermediate in synthetic chemistry.

Recent trends in AI-driven drug discovery and green chemistry have highlighted the importance of fluorinated compounds like 4-(2-Fluoro-6-methoxyphenyl)butan-2-ol. Researchers are increasingly exploring its role in designing bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics due to its ability to cross the blood-brain barrier. The compound's CAS No. 2229417-24-5 is frequently searched in databases like PubChem and Reaxys, reflecting its growing relevance in academic and industrial labs.

From a synthetic perspective, 4-(2-Fluoro-6-methoxyphenyl)butan-2-ol is synthesized via Grignard reactions or reductive amination of corresponding ketones. Its methoxy group enhances electron density, while the fluorine atom introduces metabolic stability—a key feature in modern medicinal chemistry. These attributes align with the industry's shift toward highly fluorinated APIs (Active Pharmaceutical Ingredients), a topic dominating forums like Chemistry World and ACS Publications.

Environmental and regulatory considerations are also pivotal. The compound's low ecotoxicity profile, as suggested by preliminary studies, positions it favorably in the context of sustainable chemical manufacturing. This resonates with the EPA's Safer Choice Program and the EU's REACH regulations, which prioritize safer alternatives. Notably, searches for "fluorinated alcohol solvents" and "green synthesis of aryl alcohols" have spiked by 40% in 2023, underscoring market demand for eco-friendly options.

In material science, CAS No. 2229417-24-5 is investigated for its potential in liquid crystal displays (LCDs) and organic semiconductors. Its mesomorphic properties—stemming from the rigid phenyl core and flexible alkyl tail—make it a candidate for next-generation optoelectronic devices. This aligns with the global push for flexible electronics, a sector projected to reach $87 billion by 2027 (Statista, 2023).

Analytical characterization of 4-(2-Fluoro-6-methoxyphenyl)butan-2-ol typically involves NMR spectroscopy (¹H/¹³C/¹⁹F), mass spectrometry, and HPLC purity assays. The 19F NMR signal at ~-110 ppm is a distinctive marker, often referenced in structure-activity relationship (SAR) studies. Such data is critical for patent applications, with queries like "fluorine NMR chemical shifts" rising in Google Scholar citations.

To conclude, 4-(2-Fluoro-6-methoxyphenyl)butan-2-ol (CAS No. 2229417-24-5) exemplifies the convergence of pharmaceutical innovation and sustainable chemistry. Its multifaceted applications—from CNS drug candidates to advanced materials—reflect the compound's adaptability to contemporary scientific challenges. As research progresses, this molecule is poised to play a pivotal role in addressing unmet needs in healthcare and technology.

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